REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[Cs+:25].[Cs+:26].[F:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[cH:5][c:6]([F:9])[c:7]1[F:8].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH:13][c:14]1[cH:15][cH:16][c:17]([Cl:18])[cH:19][cH:20]1>>[F:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[cH:5][c:6]([F:9])[c:7]1[O:13][c:14]1[cH:15][cH:16][c:17]([Cl:18])[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)c(F)c(F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
|
|
Type
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product
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Smiles
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O=[N+]([O-])c1cc(F)c(Oc2ccc(Cl)cc2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |